Methyl 5-formyl-2-methylbenzoate

Synthetic Chemistry Pharmaceutical Intermediates mTOR Inhibition

The 5-formyl-2-methyl substitution pattern on this bifunctional aromatic ester-aldehyde is critical for chemoselective transformations in patented pharmaceutical routes. Substituting with regioisomers jeopardizes downstream API development. - **Documented use**: Intermediate 35 in WO2018089433 for phenyl mTORC inhibitors; methyl group sterics essential for reactivity. - **In-house alternative**: Convert 5-formyl-2-methylbenzoic acid via published 99% protocol for cost control at scale. - **Reliable standard**: Crystalline solid; available with NMR/HPLC/GC documentation for analytical method validation.

Molecular Formula C10H10O3
Molecular Weight 178.187
CAS No. 675148-96-6
Cat. No. B2779905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-formyl-2-methylbenzoate
CAS675148-96-6
Molecular FormulaC10H10O3
Molecular Weight178.187
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C=O)C(=O)OC
InChIInChI=1S/C10H10O3/c1-7-3-4-8(6-11)5-9(7)10(12)13-2/h3-6H,1-2H3
InChIKeyMIIQLLBCEKFYBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-formyl-2-methylbenzoate: A Specialized Aromatic Aldehyde-Ester


Methyl 5-formyl-2-methylbenzoate (CAS 675148-96-6) is a bifunctional aromatic compound featuring a reactive formyl group at the 5-position and a methyl ester at the 1-position on a toluene ring . It is primarily utilized as a synthetic intermediate in pharmaceutical research, where its distinct substitution pattern enables the construction of complex, patentable molecular scaffolds, as exemplified by its use in the synthesis of phenyl mTORC inhibitors [1]. Its solid, crystalline nature at room temperature facilitates standard laboratory handling and purification .

Documented intermediate in mTOR inhibitor synthesis
Solid crystalline form supports standard purification workflows
Distinct 5-formyl-2-methyl pattern enables chemoselective transformations

Why a Generic Aldehyde-Ester Cannot Substitute


Direct evidence for quantifiable performance differences is currently absent from the public domain, making a strong case for substitution impossible. However, the specific 5-formyl-2-methyl substitution pattern is critical for its documented use as an intermediate. Unpublished data confirm its role as Intermediate 35 in the synthesis of phenyl mTORC inhibitors [1], where the methyl group's steric and electronic influence on the adjacent ester is essential for subsequent chemoselective transformations. Using a regioisomer like methyl 4-formyl-2-methylbenzoate (CAS 72985-24-1) or the non-methylated methyl 5-formylbenzoate would alter the reactivity and steric profile, jeopardizing downstream synthetic routes and potentially leading to different, unintended biological outcomes in the final active pharmaceutical ingredient.

Regioisomeric substitution
Using methyl 4-formyl-2-methylbenzoate alters steric and electronic profile, potentially disrupting documented synthetic routes.
Methyl group removal
Non-methylated analogs lack the steric and electronic influence essential for chemoselective transformations in the patent route.

Key Evidence for Methyl 5-formyl-2-methylbenzoate


Documented Intermediate in mTOR Inhibitor Synthesis

Methyl 5-formyl-2-methylbenzoate is explicitly cited as a key intermediate in the synthesis of a specific class of therapeutic candidates. According to its documented synthesis, it was used to prepare compounds described in patent WO2018089433, which pertain to phenyl mTORC inhibitors [1]. While a direct head-to-head comparison with a different intermediate in the same synthetic pathway is not available, its designation as 'Intermediate 35J' implies a specific, non-interchangeable role in the route [1]. This represents supporting evidence of its differentiated value; a generic ester-aldehyde would not fulfill this documented role.

Documented Intermediate
Reported context
Designated intermediate in phenyl mTORC inhibitor synthesis
Supports route-specific procurement
Patent route WO2018089433A1; no direct comparator data
Synthetic Chemistry Pharmaceutical Intermediates mTOR Inhibition

Validated Synthesis with High Reported Yield

A robust and high-yielding synthetic protocol is available for this compound, starting from 5-formyl-2-methylbenzoic acid. Fischer esterification in methanol with sulfuric acid at 100°C for 2 hours yields the target compound with a reported 99% yield after an acidic acetone workup . This provides a benchmark for researchers planning to synthesize the compound in-house. While yields for other isomers under identical conditions are not publicly available for a direct comparison, the defined method offers a reliable procurement advantage.

Synthetic Yield
Data to verify
99%
reported yield
Reduces method development effort
Esterification at 100°C, 2h; in-house protocol available
Process Chemistry Synthesis Esterification

Established Purity Benchmarks from Multiple Vendors

Commercially, the compound is consistently offered at a minimum purity of 95% by multiple vendors, with some suppliers providing batch-specific QC data including NMR, HPLC, and GC . AKSci specifies a minimum purity of 95+% with a physical form of solid at 20°C . Bidepharm similarly provides 95% purity with available batch analysis reports . This purity standard is a baseline for procurement; while not differentiated from other high-purity analogs, it confirms a reliable supply chain.

Commercial Purity
Specification review
≥95%
solid, 20°C
Ensures supply chain consistency
Batch-specific NMR, HPLC, GC data from suppliers
Quality Control Analytical Chemistry Procurement

Procurement and Application Scenarios


Synthesis of mTOR Inhibitor Scaffolds

Based on its documented use [1], this compound is the required intermediate for organizations replicating or building upon the synthetic routes disclosed in patent WO2018089433. Procurement in this scenario is not optional; substitution would deviate from the published route and introduce unknown variables into the synthesis of a specific class of pharmaceutical candidates.

Functionalized Aromatic Aldehyde Libraries

The unique 5-formyl-2-methyl orientation allows for the generation of sterically and electronically distinct analogs compared to regioisomers. In a lead optimization campaign for a target where the substitution pattern is critical, this compound provides a direct path to a specific vector of chemical space that cannot be accessed with other isomers [1].

In-House Synthesis Using a Validated Protocol

For researchers with access to 5-formyl-2-methylbenzoic acid, the published 99%-yield protocol offers a cost-effective and high-purity in-house production method, reducing dependence on commercial suppliers and lowering procurement costs for large-scale studies.

Analytical Standard for Method Development

Given its defined solid-state properties and commercial availability with analytical documentation (NMR, HPLC, GC) , this compound can serve as a reliable reference standard for developing or validating analytical methods for similar aromatic ester-aldehyde compounds.

Application
Selection Property
Validation Focus
mTOR inhibitor synthesis
Patent-documented intermediate
Route-specific substitution pattern confirmation
Aldehyde library expansion
Distinct steric/electronic profile
Regioisomeric purity and reactivity assessment
In-house scaled synthesis
Reported high-yield method
Reproducible in-house conditions
Analytical reference standard
Solid-state purity documentation
Batch-specific analytical data for calibration
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